5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1h-1,2,4-triazole
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Overview
Description
5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group and an ethyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-2,2-dimethylpropylamine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the triazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-tetrazole
- 5-(3-Bromo-2,2-dimethylpropyl)-4-methylthiadiazole
- 3-(3-Bromo-2,2-dimethylpropyl)benzene-1,2-diol
Uniqueness
5-(3-Bromo-2,2-dimethylpropyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both bromo and ethyl groups on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H16BrN3 |
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Molecular Weight |
246.15 g/mol |
IUPAC Name |
5-(3-bromo-2,2-dimethylpropyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C9H16BrN3/c1-4-13-8(11-7-12-13)5-9(2,3)6-10/h7H,4-6H2,1-3H3 |
InChI Key |
JVKCRYXTNUMNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(C)(C)CBr |
Origin of Product |
United States |
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